molecular formula C11H10ClNO2 B2807499 methyl 6-chloro-4-methyl-1H-indole-2-carboxylate CAS No. 1698700-02-5

methyl 6-chloro-4-methyl-1H-indole-2-carboxylate

Cat. No.: B2807499
CAS No.: 1698700-02-5
M. Wt: 223.66
InChI Key: MWEZDIRDNFIOQP-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-4-methyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloroindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-methyl-1H-indole-2-carboxylate
  • Methyl 6-fluoro-4-methyl-1H-indole-2-carboxylate
  • Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate

Uniqueness

Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate is unique due to its specific chloro substituent, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct properties and applications .

Properties

IUPAC Name

methyl 6-chloro-4-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-3-7(12)4-9-8(6)5-10(13-9)11(14)15-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEZDIRDNFIOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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